molecular formula C28H27N3O2S B453736 N-ETHYL-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYLTHIOUREA

N-ETHYL-N'-{[2-(3-ISOPROPOXYPHENYL)-4-QUINOLYL]CARBONYL}-N-PHENYLTHIOUREA

Cat. No.: B453736
M. Wt: 469.6g/mol
InChI Key: UBYRBNORTHQXHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea is a complex organic compound with the molecular formula C28H27N3O2S and a molecular weight of 469.6 g/mol. This compound is characterized by its unique structure, which includes a quinoline ring, an isopropoxyphenyl group, and a thiourea moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Isopropoxyphenyl Group: The isopropoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where isopropyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Thiourea Moiety: The thiourea moiety can be synthesized by reacting an isothiocyanate with an amine. In this case, phenyl isothiocyanate reacts with ethylamine to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isopropoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.

    Substitution: Amines, thiols, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea can be compared with other similar compounds, such as:

    N-ethyl-N’-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-ethyl-N’-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea: Similar structure but with an ethoxy group instead of an isopropoxy group.

    N-ethyl-N’-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea: Similar structure but with a propoxy group instead of an isopropoxy group.

The uniqueness of N-ethyl-N’-{[2-(3-isopropoxyphenyl)-4-quinolinyl]carbonyl}-N-phenylthiourea lies in its specific isopropoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C28H27N3O2S

Molecular Weight

469.6g/mol

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C28H27N3O2S/c1-4-31(21-12-6-5-7-13-21)28(34)30-27(32)24-18-26(29-25-16-9-8-15-23(24)25)20-11-10-14-22(17-20)33-19(2)3/h5-19H,4H2,1-3H3,(H,30,32,34)

InChI Key

UBYRBNORTHQXHK-UHFFFAOYSA-N

SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC(C)C

Origin of Product

United States

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